molecular formula C6H5F6NO B3039418 N1-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]propanamide CAS No. 104712-16-5

N1-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]propanamide

Cat. No.: B3039418
CAS No.: 104712-16-5
M. Wt: 221.1 g/mol
InChI Key: PCLUXRLBJCEHEX-UHFFFAOYSA-N
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Description

N1-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]propanamide is a fluorinated propanamide derivative characterized by a trifluoroethylidene backbone substituted with a trifluoromethyl group. This structure imparts high thermal stability, lipophilicity, and resistance to metabolic degradation, making it relevant in materials science and pharmaceutical chemistry.

Properties

IUPAC Name

N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F6NO/c1-2-3(14)13-4(5(7,8)9)6(10,11)12/h2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLUXRLBJCEHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]propanamide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of trifluoroacetaldehyde with propanamide in the presence of a catalyst. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N1-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in the replacement of fluorine atoms with other functional groups.

Scientific Research Applications

Pharmaceutical Applications

The incorporation of trifluoromethyl groups in organic compounds has been shown to enhance their pharmacological properties. N1-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]propanamide is no exception, exhibiting several promising applications:

  • Drug Development : The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting metabolic pathways. The trifluoromethyl group improves the lipophilicity and metabolic stability of drug candidates, which is critical for enhancing bioavailability and efficacy in therapeutic applications .
  • Anticancer Agents : Research indicates that compounds with trifluoromethyl substituents can inhibit specific enzymes involved in cancer progression. For instance, the introduction of this functional group into drug candidates has been linked to increased potency against cancer cell lines .
  • Neuroprotective Agents : Some studies suggest that trifluoromethylated compounds can exhibit neuroprotective effects. The structural modifications provided by this compound may enhance the ability of certain drugs to cross the blood-brain barrier, making them more effective in treating neurological disorders .

Material Science Applications

In materials science, this compound is utilized for its unique chemical properties:

  • Fluorinated Polymers : The compound can be used as a building block for synthesizing fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These materials are valuable in applications ranging from coatings to high-performance plastics .
  • Surface Modifications : Its application in modifying surfaces to impart hydrophobic properties has been explored. Fluorinated compounds like this one can significantly reduce surface energy, making them ideal for anti-fogging and anti-corrosion coatings .

Environmental Applications

The environmental implications of fluorinated compounds are significant due to their persistence and potential bioaccumulation:

  • Environmental Monitoring : this compound can be used as a marker for tracking pollution levels in water bodies. Its distinct chemical signature allows for precise detection and monitoring of contamination sources .
  • Remediation Strategies : Research is ongoing into the use of such compounds in remediation technologies aimed at removing persistent pollutants from the environment. Their stability under various conditions makes them suitable candidates for developing innovative cleanup methods .

Case Study 1: Trifluoromethylated Anticancer Agents

A study published in 2020 demonstrated that a series of trifluoromethylated derivatives exhibited enhanced activity against breast cancer cell lines compared to their non-fluorinated counterparts. The modifications led to increased apoptosis rates and reduced tumor growth in vivo models.

Case Study 2: Fluorinated Polymer Development

Research conducted by a leading materials science laboratory showed that polymers synthesized using this compound displayed superior thermal stability and resistance to solvents when tested against standard polymers.

Mechanism of Action

The mechanism of action of N1-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]propanamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Fluorinated Propanamide Derivatives

(a) 2,2,3,3,3-Pentafluoro-N-[1,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]propanamide (CAS 52225-64-6)
  • Structure : Features a pentafluoro-substituted propanamide chain and a trifluoromethyl-tetrafluoroethyl group.
  • Key Properties :
    • Vaporization enthalpy: 41.3 kJ/mol at 368 K .
    • Enhanced thermal stability due to multiple fluorine atoms.
  • Comparison : The trifluoromethyl and ethylidene groups in the target compound likely result in even higher thermal resilience and lower polarity compared to this analog.
(b) Propanamide, 2,2,3,3,3-pentafluoro-N-1-naphthalenyl- (CAS 21970-67-2)
  • Structure : Pentafluorinated propanamide linked to a naphthalene ring.
  • Key Properties :
    • Boiling point (Tboil): 706.11 K (Joback calculated) .
    • Critical temperature (Tc): 909.93 K .
  • Comparison : The naphthalenyl group increases aromatic interactions, whereas the target compound’s trifluoroethylidene group may prioritize steric and electronic effects over π-π stacking.

Trifluoromethyl-Containing Heterocyclic Derivatives

N-tert-Butyl-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propanamide (CAS 478080-05-6)
  • Structure : Combines a propanamide backbone with a benzodiazolyl heterocycle and trifluoromethyl substitution.
  • Key Properties: Molecular weight: 313.32 g/mol . Potential biological activity due to the benzodiazolyl moiety.
  • Comparison : The benzodiazolyl group introduces hydrogen-bonding capabilities, contrasting with the target compound’s reliance on fluorine-mediated hydrophobicity.

Hexafluoroisopropylidene-Based Compounds

2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane (CAS 7060-51-7)
  • Structure : Hexafluoropropane core linked to aromatic amines.
  • Key Properties :
    • Melting point: 112–115 °C .
    • High rigidity and thermal stability from the hexafluoroisopropylidene group.
  • Comparison : The hexafluoroisopropylidene motif shares electronic similarities with the target compound’s trifluoroethylidene group, suggesting comparable resistance to thermal degradation.

Thermal and Thermodynamic Behavior

  • Fluorinated Propanamides (e.g., CAS 52225-64-6): High vaporization enthalpies (~40 kJ/mol) indicate strong intermolecular forces, likely due to fluorine’s electronegativity .
  • Polymer Derivatives (e.g., CAS 32755-72-9): The 2,2,2-trifluoro-1-(trifluoromethyl)ethylidene group is used in polymers for enhanced chemical resistance and thermal performance (e.g., perfluorocarbon elastomers) .

Biological Activity

N1-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]propanamide, also known by its CAS number and molecular formula C6H5F6NOC_6H_5F_6NO, has garnered attention in recent years due to its potential biological activities and applications in various fields. This article delves into the compound's biological activity, including its interactions with biological systems, toxicity profiles, and potential therapeutic applications.

  • Chemical Name : this compound
  • Molecular Formula : C6H5F6NOC_6H_5F_6NO
  • Molecular Weight : 221.1 g/mol
  • CAS Number : Not specified in the provided data.

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various biological receptors and potential toxicological effects. Research has indicated that this compound may exhibit binding affinity to nuclear hormone receptors (NHRs), which are critical for regulating gene expression and maintaining homeostasis in biological systems.

Binding Affinity Studies

A study focusing on per- and polyfluoroalkyl substances (PFAS), which includes compounds similar to this compound, investigated their binding potencies to nuclear hormone receptors such as peroxisome proliferator-activated receptors (PPARs) and thyroid hormone receptors (TRs). The findings suggested that fluorinated compounds could bind to these receptors with varying affinities depending on their molecular structure and fluorine content .

Toxicity Profile

Toxicological assessments of this compound indicate potential harmful effects upon exposure. The compound is classified as harmful if swallowed or in contact with skin . Such toxicity profiles necessitate careful handling and further investigation into the mechanisms underlying these effects.

Case Study 1: Binding Studies with PPARs

In a recent study published in a peer-reviewed journal, researchers conducted molecular docking simulations to evaluate the binding efficiency of various PFAS compounds to PPARs. The results indicated that this compound demonstrated moderate binding affinity to PPARα and PPARγ, suggesting a potential role in metabolic regulation .

Case Study 2: Toxicological Evaluation

A comprehensive toxicological evaluation was performed using animal models to assess the effects of this compound on liver function and overall health. The study revealed significant alterations in liver enzyme levels following exposure, indicating hepatotoxicity associated with the compound. Further studies are required to elucidate the exact pathways through which this compound exerts its toxic effects.

Data Table: Summary of Biological Activities

Activity Type Description Reference
Binding AffinityModerate affinity for PPARα and PPARγ
ToxicityHarmful if swallowed or upon skin contact
Potential Therapeutic UseInvestigated for metabolic regulation through receptor interaction

Q & A

Q. What are the optimal synthetic routes for introducing the 2,2,2-trifluoro-1-(trifluoromethyl)ethylidene group into propanamide derivatives?

The synthesis of this fluorinated moiety typically involves condensation reactions using trifluoroacetimidoyl halides or thermolysis of N-aryl derivatives under controlled conditions. For example, thermolysis of N-[2,2,2-trifluoro-1-(tritylazo)ethylidene]anilines at 80–100°C in anhydrous solvents (e.g., THF) yields stable ethylidene intermediates . Key considerations include moisture exclusion, inert atmospheres, and stoichiometric control of fluorinated reactants to minimize side reactions.

Q. How can spectroscopic techniques distinguish structural isomers of this compound?

  • 19F NMR : The two trifluoromethyl groups exhibit distinct chemical shifts due to differing electronic environments. For example, the central CF3 group typically resonates at δ −65 to −70 ppm, while the terminal CF3 appears at δ −75 to −80 ppm .
  • IR Spectroscopy : Stretching vibrations for C=O (amide I band) at 1650–1700 cm⁻¹ and C-F bonds (1100–1250 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) can resolve isotopic patterns of fluorine (monoisotopic mass) and validate the molecular formula (C21H16F6O4, MW 446.34) .

Q. What stability challenges arise during storage of fluorinated propanamides, and how are they mitigated?

Fluorinated compounds are prone to hydrolysis under humid conditions. Stability protocols include:

  • Storage in desiccators with P2O5 or molecular sieves.
  • Use of amber glass vials to prevent UV-induced degradation.
  • Regular monitoring via TLC or HPLC to detect decomposition products (e.g., free carboxylic acids from amide hydrolysis) .

Advanced Research Questions

Q. How do steric and electronic effects of the hexafluoroisopropylidene group influence reactivity in polyamide synthesis?

The bulky CF3 groups create steric hindrance, slowing nucleophilic attacks but enhancing thermal stability. In polyamide formation, this group reduces chain mobility, increasing glass transition temperatures (Tg > 250°C) . Electron-withdrawing effects stabilize the amide bond against hydrolysis, making the compound suitable for high-performance polymers in 5G electronics or aerospace composites .

Q. How can researchers resolve contradictions in thermal degradation data reported for fluorinated polyamides?

Discrepancies in thermogravimetric analysis (TGA) may arise from differences in sample purity or heating rates. A standardized approach includes:

  • Purification : Recrystallization from hexane/ethyl acetate mixtures to remove oligomers .
  • Analytical Consistency : Use a heating rate of 10°C/min under N2 and validate with differential scanning calorimetry (DSC) to correlate weight loss with endothermic events .

Q. What mechanistic insights explain the compound’s role as a crosslinking agent in perfluorocarbon elastomers?

The compound acts as a diamine crosslinker via nucleophilic substitution at the amide nitrogen. In terpolymers (e.g., tetrafluoroethylene-based systems), it forms covalent bonds with fluorinated vinyl ethers, enhancing mechanical strength. Kinetic studies using in situ FT-IR reveal that crosslinking efficiency peaks at 150°C, with a reaction half-life of 30–45 minutes .

Methodological Recommendations

  • Contradiction Analysis : Use combinatorial libraries to test reactivity under varying conditions (e.g., solvent polarity, catalyst loading) .
  • Polymer Characterization : Employ size-exclusion chromatography (SEC) with fluorinated solvents (e.g., hexafluoroisopropanol) to assess molecular weight distributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N1-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]propanamide
Reactant of Route 2
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N1-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]propanamide

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